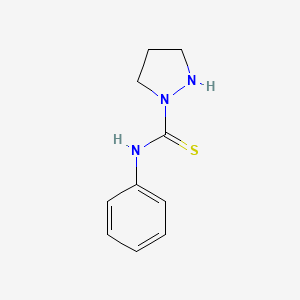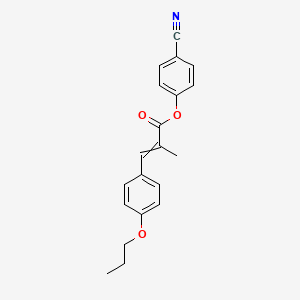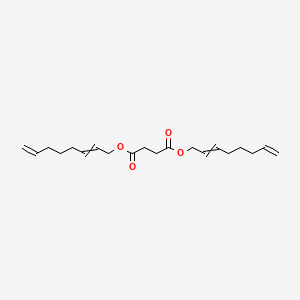
Diocta-2,7-dien-1-yl butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diocta-2,7-dien-1-yl butanedioate is a chemical compound known for its unique structure and properties It is a diene ester, which means it contains two double bonds and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diocta-2,7-dien-1-yl butanedioate typically involves the esterification of butanedioic acid with diocta-2,7-dien-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diocta-2,7-dien-1-yl butanedioate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diocta-2,7-dien-1-yl butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Diocta-2,7-dien-1-yl butanedioate involves its interaction with specific molecular targets. The double bonds and ester group allow it to participate in various chemical reactions, which can modify biological pathways. For example, it may inhibit or activate enzymes, alter cell signaling pathways, or interact with nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Buta-1,3-diene: A simple diene with similar reactivity but lacks the ester group.
Butanedioic acid: Contains the same ester group but lacks the diene structure.
Diocta-2,7-dien-1-ol: Similar structure but with an alcohol group instead of an ester.
Uniqueness
Diocta-2,7-dien-1-yl butanedioate is unique due to its combination of diene and ester functionalities, which provide a versatile platform for various chemical reactions and applications. Its dual reactivity makes it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
63661-68-7 |
|---|---|
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
bis(octa-2,7-dienyl) butanedioate |
InChI |
InChI=1S/C20H30O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h3-4,11-14H,1-2,5-10,15-18H2 |
Clé InChI |
BXQNVUBLDKGZKV-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC=CCOC(=O)CCC(=O)OCC=CCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


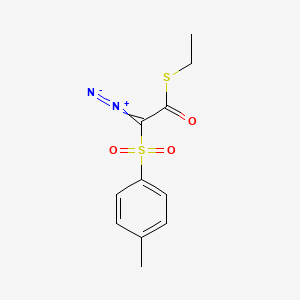
![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)
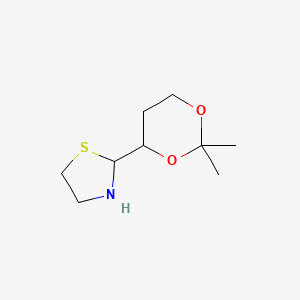
![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)
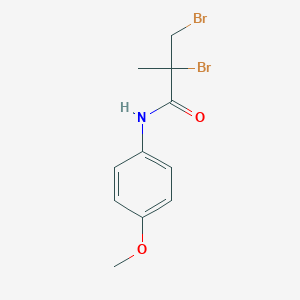
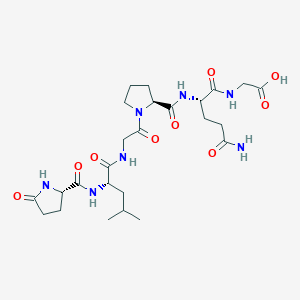
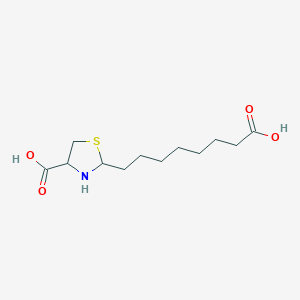
![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)
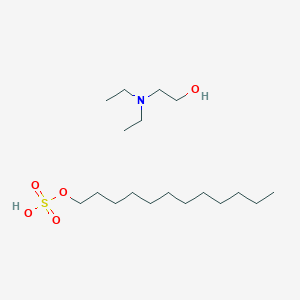
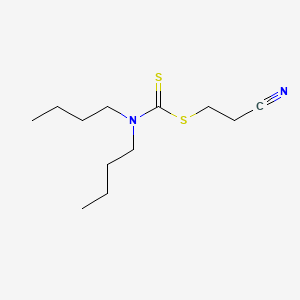
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
